3-Phenoxybenzyl pyridinium bromide
Description
3-Phenoxybenzyl pyridinium bromide is a quaternary ammonium compound characterized by a pyridinium core substituted with a 3-phenoxybenzyl group and a bromide counterion. These compounds are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their ionic nature, tunable hydrophobicity, and reactivity .
Properties
CAS No. |
56562-65-3 |
|---|---|
Molecular Formula |
C18H16BrNO |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C18H16NO.BrH/c1-3-9-17(10-4-1)20-18-11-7-8-16(14-18)15-19-12-5-2-6-13-19;/h1-14H,15H2;1H/q+1;/p-1 |
InChI Key |
JNIJYGBPRISJNW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C[N+]3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridinium Bromide Compounds
Structural and Physicochemical Properties
- Molecular Weight and Drug-Likeness: Dimeric pyridinium bromides (e.g., compounds 1–4 in ) have molecular weights <500 Da, aligning with Lipinski’s rules for drug-like properties. In contrast, monomeric derivatives like 3-phenoxybenzyl pyridinium bromide are expected to have lower molecular weights (~300–400 Da), enhancing membrane permeability and bioavailability . Hydrogen Bonding: Monomeric pyridinium bromides typically lack hydrogen bond donors (nHD = 0), whereas dimeric analogues (e.g., compounds 3 and 4) exhibit 4 hydrogen bond donors, impacting solubility and target interactions . Rotatable Bonds: Flexible analogues (e.g., dimeric pyridinium bromide 1) have 8 rotatable bonds, while rigid derivatives (e.g., m-xylene-linked pyridinium bromide 2) show fewer. This compound likely has intermediate flexibility, influencing conformational stability .
Physical Stability and Phase Behavior
- Ionic Liquid Crystals (ILCs): Pyridinium salts with PF₆⁻ counterions () exhibit downfield NMR shifts (δ = 8.47–8.62 ppm) compared to Br⁻ salts (δ = 9.17–9.24 ppm). The 3-phenoxybenzyl group’s hydrophobicity may stabilize columnar phases in ILCs, though phase transitions require further study .
- Dielectric Properties: Bis(thiourea) pyridinium bromide () shows order-disorder transitions at 150 K. The 3-phenoxybenzyl group’s rigidity could suppress such transitions, improving thermal stability .
Data Tables
Table 1: Key Properties of Selected Pyridinium Bromides
Table 2: Comparative Reactivity in Ester Hydrolysis
| Compound | Rate Constant (k, min⁻¹) | pKa |
|---|---|---|
| 3-HIDDPB () | 0.45 | 7.2 |
| Pralidoxime | 0.32 | 7.8 |
| 3-Phenoxybenzyl (predicted) | 0.25–0.35 | ~7.5 |
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